

# 3-Bromo-1H-pyrazolo[4,3-c]pyridine CAS number and structure

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## Compound of Interest

Compound Name: 3-Bromo-1H-pyrazolo[4,3-c]pyridine

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An In-Depth Technical Guide to **3-Bromo-1H-pyrazolo[4,3-c]pyridine**

Topic: **3-Bromo-1H-pyrazolo[4,3-c]pyridine** CAS Number: 633328-88-8 Audience:

Researchers, scientists, and drug development professionals.

## Abstract

The pyrazolo[4,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its structural similarity to purine bases, which allows it to interact with a wide array of biological targets. Within this class, **3-Bromo-1H-pyrazolo[4,3-c]pyridine** serves as a pivotal and versatile intermediate. The presence of a bromine atom at the 3-position provides a reactive handle for extensive functionalization, primarily through palladium-catalyzed cross-coupling reactions, while the pyrazole N-H allows for further substitution. This guide offers a senior application scientist's perspective on the synthesis, core properties, chemical reactivity, and strategic applications of this compound in the context of modern drug discovery, providing field-proven insights and detailed experimental protocols.

## Core Compound Profile and Structure

**3-Bromo-1H-pyrazolo[4,3-c]pyridine** is a halogenated heterocyclic building block. Its structure, featuring a fused pyrazole and pyridine ring system, is the foundation of its chemical utility.

Caption: 2D Structure of **3-Bromo-1H-pyrazolo[4,3-c]pyridine**

Table 1: Compound Identifiers and Physicochemical Properties

Property	Value	Source(s)
CAS Number	633328-88-8	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrN <sub>3</sub>	[1]
Molecular Weight	198.02 g/mol	[1]
Appearance	White to yellow solid	[1]
SMILES	<chem>Brc1n[nH]c2ccncc12</chem>	[1]
InChI	1S/C6H4BrN3/c7-6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H,9,10)	[1]
InChI Key	NUCFNMOPTGEHQA-UHFFFAOYSA-N	[1]

| Storage | Keep in dark place, Sealed in dry, Room Temperature |[1] |

## Synthesis and Manufacturing Insights

While specific, peer-reviewed synthetic procedures for **3-Bromo-1H-pyrazolo[4,3-c]pyridine** are not extensively documented in mainstream journals, its synthesis can be logically deduced from established heterocyclic chemistry principles and patent literature for analogous structures. A plausible and efficient pathway involves the construction of the parent 1H-pyrazolo[4,3-c]pyridine core, followed by a regioselective electrophilic bromination.

## Proposed Synthetic Pathway

The synthesis logically proceeds in two main stages:

- **Formation of the Pyrazolo[4,3-c]pyridine Core:** This can be achieved through various condensation and cyclization strategies common for this scaffold.

- **Regioselective Bromination:** The electron-rich pyrazole ring is susceptible to electrophilic attack. The C3 position is the most likely site for bromination due to the directing effects of the fused pyridine ring and the pyrazole nitrogens.

Caption: Proposed two-step synthesis workflow.

## Representative Experimental Protocol

This protocol is a representative methodology based on established chemical principles for this class of heterocycles, particularly referencing the strategy for bromination of a related isomer found in patent CN103992318A.[\[3\]](#)

### Step 1: Synthesis of 1H-pyrazolo[4,3-c]pyridine (Hypothetical)

- To a solution of 4-hydrazinopyridine (1.0 eq) in ethanol, add diethyl (ethoxymethylene)malonate (1.1 eq).
- Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- The resulting intermediate is then heated in diphenyl ether at 250 °C for 1-2 hours to facilitate cyclization.
- After cooling, the mixture is diluted with hexane, and the precipitated solid is collected by filtration.
- The crude product is purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to afford 1H-pyrazolo[4,3-c]pyridin-4-ol.
- Subsequent dehydroxylation or conversion to a chloro intermediate followed by reduction would yield the parent 1H-pyrazolo[4,3-c]pyridine.

### Step 2: Bromination to **3-Bromo-1H-pyrazolo[4,3-c]pyridine**

**Causality:** N-Bromosuccinimide (NBS) is selected as the brominating agent because it is a reliable source of electrophilic bromine that operates under mild conditions, which is ideal for

functionalizing electron-rich heterocyclic systems without excessive degradation.

Dimethylformamide (DMF) is a suitable polar aprotic solvent for this transformation.

- Dissolve 1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
- Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
- Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction by pouring the mixture into ice-cold water.
- Extract the aqueous mixture with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude solid by column chromatography (silica gel, eluting with a suitable solvent system such as ethyl acetate/hexane) or recrystallization to afford pure **3-Bromo-1H-pyrazolo[4,3-c]pyridine**.

## Chemical Reactivity & Application as a Synthetic Intermediate

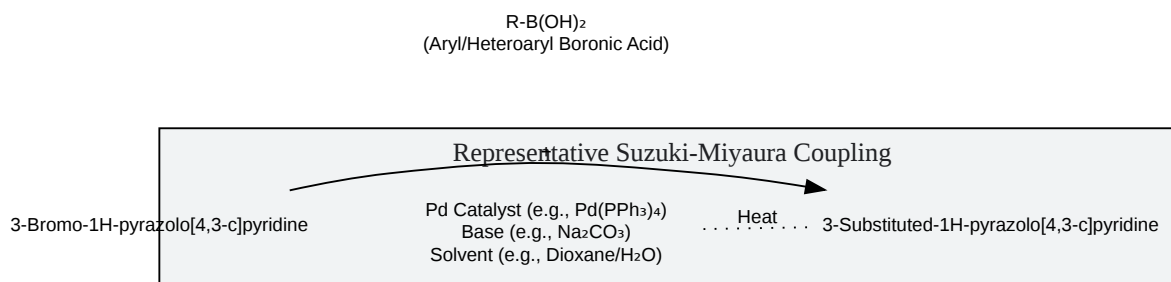
The true value of **3-Bromo-1H-pyrazolo[4,3-c]pyridine** in drug discovery lies in its capacity to serve as a versatile scaffold for building molecular complexity. The C-Br bond is the primary site for elaboration, acting as a robust handle for forming new carbon-carbon and carbon-heteroatom bonds.

## Core Application: Palladium-Catalyzed Cross-Coupling

This intermediate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern pharmaceutical synthesis.[4]

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.[5][6]
- Heck Coupling: Reaction with alkenes to form substituted alkenes.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities.
- Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

This reactivity allows researchers to rapidly generate libraries of analogues by varying the coupling partner, which is a fundamental strategy in structure-activity relationship (SAR) studies.



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Caption: General scheme for Suzuki-Miyaura cross-coupling.

## Detailed Protocol: Suzuki-Miyaura Coupling

**Trustworthiness:** This protocol represents a self-validating system. The success of the reaction is easily monitored by TLC or LC-MS, showing the consumption of the starting material and the appearance of a new, less polar product spot. The palladium catalyst, base, and solvent system are standard and well-precedented for this type of transformation.[7]

- To a microwave vial or Schlenk flask, add **3-Bromo-1H-pyrazolo[4,3-c]pyridine** (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a suitable base such as sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) or potassium carbonate ( $\text{K}_2\text{CO}_3$ ) (2.0-3.0 eq).
- Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [ $\text{Pd}(\text{PPh}_3)_4$ ] (0.05-0.10 eq).
- Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
- Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction can often be accelerated using microwave irradiation.
- Monitor the reaction for the disappearance of the starting bromide by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude residue by silica gel column chromatography to yield the desired 3-substituted-1H-pyrazolo[4,3-c]pyridine product.

## Biological Significance of the Pyrazolopyridine Scaffold

The pyrazolopyridine core is considered a "privileged scaffold" because it is a recurring motif in a multitude of biologically active compounds. Its structural analogy to purines allows it to function as a hinge-binding motif in many protein kinases. Derivatives of the broader pyrazolopyridine family have shown significant activity in numerous therapeutic areas:

- Oncology: As inhibitors of Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and TANK-binding kinase 1 (TBK1).<sup>[1][8]</sup>

- Immunology and Inflammation: Certain derivatives act as potent and selective inhibitors of key signaling kinases in immune pathways.[8]
- Neurological Disorders: Research has explored their potential in treating conditions like Alzheimer's disease.[1]

Therefore, **3-Bromo-1H-pyrazolo[4,3-c]pyridine** provides a validated and highly valuable starting point for the synthesis of novel therapeutics in these and other areas.

## Safety and Handling

- Hazard Identification: This compound is classified as acutely toxic if swallowed (H301). The GHS pictogram is GHS06 (skull and crossbones).[1]
- Handling: As a Senior Application Scientist, I recommend handling this compound with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

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